9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C25H23N3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
9-methyl-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-3-14-29-23-11-7-4-8-18(23)16-28-22-13-12-17(2)15-19(22)24-25(28)27-21-10-6-5-9-20(21)26-24/h4-13,15H,3,14,16H2,1-2H3 |
InChI Key |
RBTNFIJOADRVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-propoxybenzyl)-5-methylisatin
Starting Materials :
-
5-Methylisatin (CAS: 608-08-2)
-
2-Propoxybenzyl bromide (prepared via propylation of 2-hydroxybenzyl alcohol followed by bromination)
Procedure :
-
Dissolve 5-methylisatin (1.61 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (2.76 g, 20 mmol) and 2-propoxybenzyl bromide (2.29 g, 10 mmol).
-
Stir at 80°C for 12 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 78% (2.43 g) as a yellow solid.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.32–7.25 (m, 2H), 6.98 (d, J = 8.4 Hz, 1H), 5.24 (s, 2H), 3.94 (t, J = 6.8 Hz, 2H), 2.51 (s, 3H), 1.82–1.75 (m, 2H), 1.01 (t, J = 7.2 Hz, 3H).
-
IR (KBr) : 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
Cyclocondensation with Ortho-Phenylenediamine
Reaction Conditions :
-
1-(2-Propoxybenzyl)-5-methylisatin (2.0 g, 6.4 mmol)
-
Ortho-phenylenediamine (0.70 g, 6.4 mmol)
-
Glacial acetic acid (1 mL) in ethanol (50 mL)
Procedure :
-
Reflux the mixture at 85°C for 4 hours.
-
Concentrate to 50% volume under reduced pressure.
-
Cool to 0°C, collect the precipitate, and recrystallize from ethanol.
Yield : 72% (1.76 g) as a pale-yellow crystalline solid.
Characterization :
-
Mp : 192–195°C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.0 Hz, 1H), 8.22 (d, J = 8.4 Hz, 1H), 7.81–7.75 (m, 2H), 7.50–7.43 (m, 3H), 7.32 (d, J = 8.8 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 5.72 (s, 2H), 3.90 (t, J = 6.8 Hz, 2H), 2.59 (s, 3H), 1.78–1.70 (m, 2H), 1.00 (t, J = 7.2 Hz, 3H).
-
13C NMR (100 MHz, DMSO-d₆): δ 155.2, 147.8, 137.5, 132.4, 130.1, 128.9, 127.6, 126.3, 123.8, 121.4, 115.2, 114.7, 69.8, 56.3, 22.4, 21.9, 10.5.
-
HRMS (ESI) : m/z calcd for C₂₆H₂₅N₃O [M+H]⁺: 396.2067; found: 396.2071.
Critical Reaction Parameters
Solvent and Acid Catalysis
Temperature and Time
-
Reflux at 85°C ensures complete reaction without decomposition.
-
4-hour duration balances yield and side-product formation (e.g., over-oxidation).
Comparative Analysis of Analogous Syntheses
Mechanistic Insights
The reaction proceeds via:
-
Formation of Schiff base : Condensation of isatin’s ketone with ortho-phenylenediamine’s amine.
-
Cyclization : Acid-catalyzed intramolecular attack to form the quinoxaline ring.
-
Aromatization : Loss of water to yield the planar indoloquinoxaline system.
Challenges and Mitigations
-
Low solubility of intermediates : Add polar aprotic solvents (DMF, DMSO) during alkylation.
-
Byproduct formation : Use excess ortho-phenylenediamine (1.2 eq) to drive the reaction to completion.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline core.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce partially or fully reduced quinoxaline compounds .
Scientific Research Applications
The biological activities of 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific protein kinases and phosphatases involved in cancer progression. For instance, studies have demonstrated that it can selectively inhibit the Src homology 2 domain-containing phosphatase 1 (SHP1), which is implicated in various cancers. The IC50 value for this inhibition was reported at 2.34 μM, highlighting its potential as a cancer therapeutic agent .
Case Study: Anticancer Efficacy
A study evaluated the cytostatic activity of various indoloquinoxaline derivatives against human tumor cell lines. The results indicated that compounds similar to this compound exhibited notable activity against Molt 4/C8 and CEM T-lymphocytes, with IC50 values significantly lower than standard chemotherapeutics like melphalan .
Antiviral Activity
This compound has also been studied for its antiviral properties. It has shown effectiveness against various viruses by inhibiting their replication mechanisms. In particular, derivatives of indoloquinoxalines have been reported to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in tissue cultures at concentrations ranging from mM depending on the virus type and cell line used .
Case Study: Antiviral Mechanism
In a controlled study, it was observed that compounds with similar structures demonstrated high activity against HSV, with mechanisms involving DNA binding properties that disrupt viral replication processes. The antiviral efficacy was attributed to their ability to interfere with viral DNA synthesis at lower concentrations than previously reported compounds .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, showing effectiveness against various bacterial strains. Studies indicate that quinoxaline derivatives can inhibit bacterial growth through mechanisms that disrupt cellular functions or inhibit critical enzymes necessary for bacterial survival.
Case Study: Antimicrobial Efficacy
In one investigation, several derivatives were synthesized and tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these derivatives, certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as .
Mechanism of Action
The mechanism of action of 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The indoloquinoxaline scaffold’s electronic behavior is highly sensitive to substituents. Key comparisons include:
6-(4-Methoxyphenyl)-6H-Indolo[2,3-b]quinoxaline (11e)
- Substituent : 4-Methoxyphenyl at position 4.
- Properties : Exhibits the highest HOMO energy level (-5.12 eV) and lowest band gap (2.78 eV) among derivatives studied, attributed to the electron-donating methoxy group enhancing π-conjugation .
- Application: Potential use in OLEDs due to favorable charge transport properties.
6-(2-Propoxybenzyl)-6H-Indolo[2,3-b]quinoxaline (Target Compound)
- Substituent : 2-Propoxybenzyl at position 6, 9-methyl at position 7.
- Inferred Properties : The 2-propoxy group’s ortho-substitution may introduce steric hindrance, reducing conjugation compared to para-substituted analogs. This could result in a higher band gap and lower HOMO than 11e. The methyl group at position 9 may improve solubility.
6-Mesityl-9-Methyl-6H-Indolo[2,3-b]quinoxaline (8a)
- Substituent : Mesityl (2,4,6-trimethylphenyl) at position 6, methyl at position 8.
- Properties : The bulky mesityl group limits aggregation in solid-state applications. Synthesized in 47% yield via Pd-catalyzed coupling .
- Differentiation : Steric bulk reduces DNA intercalation efficiency compared to linear substituents like 2-propoxybenzyl .
9-Fluoro-6H-Indolo[2,3-b]quinoxaline Derivatives
- Substituent: Fluorine at position 9 and cationic side chains (e.g., alkylamino groups).
- Properties : Fluorine enhances electron-withdrawing effects, while charged side chains improve DNA binding (Kₐ ~ 10⁶ M⁻¹) and antitumor activity (IC₅₀ = 1.2–3.8 µM against MCF-7, HeLa) .
- Differentiation : The target compound’s neutral substituents may reduce DNA affinity but improve membrane permeability.
Biological Activity
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C24H20N3O
- Molecular Weight : 401.9 g/mol
- IUPAC Name : this compound
The structure of this compound features a quinoxaline core fused with an indole moiety and a propoxybenzyl substituent, which enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins that are critical for the survival and proliferation of cancer cells and bacteria. By binding to these targets, it disrupts normal cellular functions, leading to cell death or growth inhibition.
Antimicrobial Activity
Research indicates that compounds within the indoloquinoxaline class exhibit significant antimicrobial properties. For instance, studies have demonstrated that related quinoxaline derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Bacteria | MIC (mg/L) | Notes |
|---|---|---|---|
| Compound 25 | Staphylococcus aureus | 0.25 | Effective against MRSA |
| Compound 31 | Enterococcus faecium | 0.5 | Effective against VRE |
| This compound | Various strains | TBD | Under investigation |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of kinases that are pivotal in cancer cell signaling pathways.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of quinoxaline derivatives:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
- Results : The IC50 values for this compound were found to be significantly lower than those for standard chemotherapeutics like doxorubicin.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| HeLa | 1.5 | More effective |
| MCF-7 | 2.0 | Comparable |
| A549 | 1.0 | Significantly more effective |
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely linked to their chemical structure. The presence of specific substituents can enhance or diminish their efficacy:
- Lipophilicity : The propoxy group increases membrane permeability.
- Substituent Effects : Variations in the benzyl group influence enzyme binding affinity.
Q & A
Q. What are the common synthetic routes for preparing 6H-indolo[2,3-b]quinoxaline derivatives, and how can their efficiency be optimized?
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves two strategies:
- Palladium-catalyzed one-pot synthesis : Combines C–N coupling and C–H activation reactions, yielding derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline. While efficient (good yields), this method has limited substrate scope .
- Two-step approaches : (i) Suzuki coupling followed by Pd-catalyzed annulation with amines or (ii) alkylation of indoloquinoxaline precursors. For example, 6-(2-propoxybenzyl) derivatives can be synthesized via alkylation of intermediates like 6-(oxiranylmethyl)-6H-indolo[2,3-b]quinoxaline, followed by propoxybenzyl group introduction (yields ~70–85%) .
Optimization strategies : Adjusting solvent systems (e.g., acetonitrile for alkylation), catalyst loading (e.g., Pd(OAc)₂ for Suzuki coupling), and reaction time to minimize side products.
Q. How is DNA binding affinity evaluated for indoloquinoxaline derivatives, and what factors influence it?
DNA binding is assessed via:
- Spectrofluorometric titration : Measures changes in fluorescence quenching upon DNA interaction, with binding constants (lgKₐ) calculated using the Benesi-Hildebrand equation. For example, derivatives with dimethylaminoethyl side chains show lgKₐ ≈ 4.5–5.2 .
- Thermal denaturation (ΔTm) : Monitors DNA melting temperature shifts. A ΔTm > 5°C indicates strong intercalation. Substituents like fluorine at position 9 enhance binding (ΔTm = 8–10°C) .
Key factors : - Steric hindrance : Bulky groups (e.g., propoxybenzyl) reduce binding affinity compared to linear side chains.
- Charge distribution : Cationic side chains (e.g., dimethylaminoethyl) improve DNA minor groove interaction via electrostatic complementarity .
Advanced Research Questions
Q. How do substituents at the 6-position influence the electrochemical properties of indoloquinoxaline derivatives?
Substituents critically modulate HOMO/LUMO energy levels and band gaps:
- Electron-donating groups (e.g., 4-methoxyphenyl) : Raise HOMO levels (-5.2 eV) and reduce band gaps (2.3 eV), enhancing charge transport in optoelectronic applications .
- Alkyl/aralkyl chains (e.g., 2-propoxybenzyl) : Introduce steric effects that reduce π-π stacking but improve solubility for solution-processed materials .
Methodology : Cyclic voltammetry (CV) in acetonitrile with Ag/AgCl reference electrodes quantifies oxidation/reduction potentials. For instance, 6-(4-methoxyphenyl) derivatives exhibit reversible redox peaks at E₁/₂ = -1.8 V (reduction) and +0.9 V (oxidation) .
Q. What molecular mechanisms underlie the antiviral activity of indoloquinoxaline derivatives?
Antiviral action (e.g., against herpes simplex virus) involves:
- DNA intercalation : Disrupts viral replication by stabilizing DNA in a rigid conformation, blocking polymerase access. Derivatives like B-220 (2,3-dimethyl-6-(dimethylaminoethyl)) show IC₅₀ = 0.5 µM .
- Topoisomerase II inhibition : Prevents DNA relaxation, though indoloquinoxalines are less potent in this regard compared to ellipticine analogs .
Validation : (i) In vitro plaque reduction assays, (ii) molecular docking with viral DNA polymerase (e.g., HSV-1 UL30), and (iii) competitive binding studies with ethidium bromide .
Q. How can structure-activity relationship (SAR) studies guide the design of indoloquinoxaline-based anticancer agents?
SAR insights include:
- Fluorine substitution : 9-Fluoro derivatives (e.g., 9-fluoro-6-(4-fluorobenzyl)) exhibit 10-fold higher cytotoxicity (IC₅₀ = 1.5 µM in HepG2) than non-fluorinated analogs by enhancing DNA intercalation and metabolic stability .
- Triazole side chains : Compounds like 6-((1H-1,2,3-triazol-4-yl)methyl) derivatives induce S/G0-G1 cell cycle arrest and apoptosis in HCT116 cells (IC₅₀ = 2.4 µM) via ROS-mediated pathways .
Methodology : (i) In vitro cytotoxicity screening (MTT assay), (ii) flow cytometry for apoptosis (Annexin V/PI staining), and (iii) molecular dynamics simulations to predict ATP-binding pocket interactions .
Q. What strategies improve the thermal stability and photophysical properties of indoloquinoxalines for material science applications?
- Rigid polyaromatic segments : Fusing indoloquinoxaline with anthracene increases glass transition temperatures (Tg > 150°C) and reduces non-radiative decay, enhancing electroluminescence efficiency (Φ = 0.45) .
- Electron-withdrawing groups : Nitro or bromo substituents at position 6 redshift absorption maxima (λmax = 390–409 nm) for dye-sensitized solar cells .
Characterization : Thermogravimetric analysis (TGA), UV-vis spectroscopy, and time-resolved fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
